molecular formula C13H12ClFN2 B14910611 n-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline

n-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline

Cat. No.: B14910611
M. Wt: 250.70 g/mol
InChI Key: RVVFHSOCSXRIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline is an organic compound that features a pyridine ring substituted with chlorine and a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline typically involves the reaction of 2-chloropyridine-3-methanol with 2-fluoro-N-methylaniline. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline is unique due to the presence of both a fluorinated aniline and a chloropyridine moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C13H12ClFN2

Molecular Weight

250.70 g/mol

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]-2-fluoro-N-methylaniline

InChI

InChI=1S/C13H12ClFN2/c1-17(12-7-3-2-6-11(12)15)9-10-5-4-8-16-13(10)14/h2-8H,9H2,1H3

InChI Key

RVVFHSOCSXRIBF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(N=CC=C1)Cl)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.